Cas no 7064-02-0 (5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile)
![5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile structure](https://it.kuujia.com/scimg/cas/7064-02-0x500.png)
7064-02-0 structure
Nome del prodotto:5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
- 5-[[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-6-morpholin-4-yl-2-oxo-1-propylpyridine-3-carbonitrile
- 5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
- DTXSID20414403
- 7064-02-0
-
- Inchi: InChI=1S/C26H28N4O4S2/c1-4-9-29-23(28-10-12-34-13-11-28)20(17(2)21(15-27)24(29)31)14-22-25(32)30(26(35)36-22)16-18-5-7-19(33-3)8-6-18/h5-8,14H,4,9-13,16H2,1-3H3
- Chiave InChI: RDAHOUWQZSKEGL-UHFFFAOYSA-N
- Sorrisi: CCCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC3=CC=C(C=C3)OC)N4CCOCC4
Proprietà calcolate
- Massa esatta: 524.15544
- Massa monoisotopica: 524.155197
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 36
- Conta legami ruotabili: 7
- Complessità: 1060
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.2
- Superficie polare topologica: 144
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 564.5°C at 760 mmHg
- Punto di infiammabilità: 295.2°C
- Indice di rifrazione: 1.681
- PSA: 86.11
5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile Letteratura correlata
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
5. Book reviews
7064-02-0 (5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-morpholin-4-yl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile) Prodotti correlati
- 2034206-76-1(2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide)
- 857537-46-3(3,5-Dibromo-4-hydroxybenzohydrazide)
- 146255-78-9((4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone)
- 1443307-29-6(2-(2,4,5-trimethylphenyl)pentan-2-ol)
- 1548551-66-1(N-(1-tert-butyl-1H-pyrazol-4-yl)methylhydroxylamine)
- 2229237-86-7(tert-butyl N-2-(2-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenylcarbamate)
- 1215941-91-5(5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid)
- 3690-10-6(Zebularine)
- 2287273-38-3(1-Methoxybicyclo[3.3.1]nonan-3-amine)
- 1267275-64-8(methyl 3-amino-2-(2,4-dimethoxyphenyl)propanoate)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
